(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one chemical properties
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one chemical properties
An In-depth Technical Guide to (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one
Foreword
The tropane alkaloid scaffold, a bicyclic amine structure, has long captured the attention of medicinal chemists due to its prevalence in a wide array of biologically active natural products and synthetic compounds.[1] (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one, a derivative of tropinone, serves as a pivotal intermediate and structural core in the synthesis of novel therapeutic agents.[2][3] Its unique three-dimensional architecture provides a rigid framework that is amenable to functionalization, enabling the exploration of chemical space to develop compounds with high affinity and selectivity for various biological targets. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.
Core Chemical Identity and Structure
(1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one is a synthetic organic compound and a derivative of tropinone, where the methyl group on the nitrogen atom is replaced by a benzyl group.[4][5] This substitution significantly influences the compound's lipophilicity and its interactions with biological systems.
Nomenclature and Identifiers
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Systematic Name: 8-benzyl-8-azabicyclo[3.2.1]octan-3-one[5][6]
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Common Synonyms: N-Benzyltropinone, N-Benzylnortropinone[4][5]
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InChI Key: RSUHKGOVXMXCND-BETUJISGSA-N[7]
Molecular Structure
The structure consists of a bicyclic system with a pyrrolidine and a piperidine ring sharing a nitrogen atom and two carbon atoms. The benzyl group is attached to the nitrogen atom (position 8), and a ketone functional group is present at position 3.
Caption: Chemical structure of (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These properties are crucial for designing experimental conditions, including solvent selection, reaction temperatures, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Brown liquid or solid | [6] |
| Purity | Typically ≥97% | [6] |
| Molecular Formula | C₁₄H₁₇NO | [4][5][6] |
| Molecular Weight | 215.3 g/mol | [5][6] |
| Monoisotopic Mass | 215.131014166 Da | [5][7] |
| Storage Conditions | Store at 0-8 °C, sealed and dry | [3][6] |
| XlogP (Predicted) | 1.8 | [5][7] |
Note: Experimental data for properties like melting point and boiling point are not consistently reported across public sources. Predicted values should be used with caution and validated experimentally.
Synthesis and Reactivity
This compound is a synthetic derivative of tropinone, a natural tropane alkaloid.[1] The foundational synthesis of the tropinone core was a landmark achievement by Sir Robert Robinson in 1917, utilizing a biomimetic "double Mannich" reaction.[1][8]
General Synthetic Approach
The synthesis of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one typically involves the N-benzylation of nortropinone (8-azabicyclo[3.2.1]octan-3-one). Alternatively, it can be prepared through a one-pot reaction analogous to Robinson's synthesis, substituting benzylamine for methylamine. The process involves the condensation of succinaldehyde, 1,3-acetonedicarboxylic acid, and benzylamine.[9] This method eliminates the need for the expensive and less stable nortropinone hydrochloride starting material.[9]
Caption: Generalized one-pot synthesis pathway.
Chemical Reactivity
The reactivity of this molecule is dominated by two primary sites:
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The Ketone Group: The carbonyl at the C3 position is susceptible to nucleophilic attack. It can undergo reduction to form the corresponding alcohol (N-benzyltropineol) or react with organometallic reagents. It is also a key site for reactions like the Claisen-Schmidt condensation with aromatic aldehydes to generate α,β-unsaturated ketone derivatives, which have shown potential as antitumor agents.[1]
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The α-Carbons: The protons on the carbons adjacent to the ketone (C2 and C4) are acidic and can be removed by a strong base to form an enolate. This enolate is a powerful nucleophile for forming new carbon-carbon bonds.
Its oxime derivative, 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime, is also a notable compound used in further chemical transformations.[10][11]
Applications in Drug Discovery and Medicinal Chemistry
The rigid bicyclic structure of (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one makes it a highly valuable scaffold in medicinal chemistry. It serves as a starting point for creating libraries of compounds with diverse biological activities.[12]
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Central Nervous System (CNS) Agents: The tropane core is a well-established pharmacophore for CNS-acting drugs. Derivatives are explored for treating neurological and psychiatric disorders by modulating neurotransmitter systems.[3]
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Anticancer Agents: Derivatives of tropinone have demonstrated significant anticancer activities, including the induction of tumor cell apoptosis.[13] Specifically, compounds synthesized via Claisen-Schmidt condensation have shown potent cytotoxic activities against various human cancer cell lines, including lung, breast, and leukemia cells.[1]
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Receptor Antagonists: The scaffold has been successfully modified to produce selective antagonists for key receptors.
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Kappa Opioid Receptors: A series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides derived from this core have been developed as potent and selective kappa opioid receptor antagonists with good brain exposure.[14]
-
Vasopressin V1A Receptors: Novel propanamide derivatives have been discovered as high-affinity, selective antagonists of the vasopressin V1A receptor.[15]
-
-
Enzyme Inhibitors: The structure has been incorporated into molecules designed as non-covalent inhibitors of enzymes like N-acylethanolamine-hydrolyzing acid amidase (NAAA), which are targets for inflammatory conditions.[16]
Caption: Drug discovery applications derived from the core scaffold.
Safety, Handling, and Storage
As a laboratory chemical, (1R,5S)-8-benzyl-8-azabicyclo[3.2.1]octan-3-one must be handled with appropriate precautions.
Hazard Identification
According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[4][5]
The GHS signal word is Warning .[4][6]
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[4]
-
Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing immediately. Seek immediate medical attention.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Handling and Storage Protocol
-
Handling: Handle in a well-ventilated area.[4] Avoid breathing dust, fumes, or vapors.[4][6] Avoid contact with skin and eyes.[4] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[4][6] Do not eat, drink, or smoke when using this product.[4]
-
Storage: Store in a dry, cool, and well-ventilated area.[4] Keep the container tightly closed when not in use.[4] Recommended storage temperature is between 0-8 °C.[6]
Caption: Workflow for safe handling and storage.
References
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Piechowska K, et al. (2020). Tropinone-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies. International Journal of Molecular Sciences. [Link]
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Zhang, Y., et al. (2017). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Chemistry Central Journal. [Link]
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ResearchGate. (2020). Proposed Two-Step Synthesis of (1R,5S)-8-Boc-8-azabicyclo[3.2.1]oct-2-ene. [Link]
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PubChem. 8-Benzyl-8-azabicyclo(3.2.1)octan-3-one Compound Summary. [Link]
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PubChem. 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime Compound Summary. [Link]
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Wikipedia. Tropinone. [Link]
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MySkinRecipes. N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide Product Page. [Link]
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Karas, G. The role of the tropane skeleton in drug research. INHN. [Link]
- Google Patents. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
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PubChemLite. 8-benzyl-8-azabicyclo[3.2.1]octan-3-one. [Link]
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Armirotti, A., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
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Neale, J. R., et al. (2010). Discovery of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as selective antagonists of the kappa opioid receptor. Part 1. Bioorganic & Medicinal Chemistry Letters. [Link]
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Suri, J., et al. (2011). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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ResearchGate. The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V-1A receptor antagonists. [Link]
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